molecular formula C11H8O4 B13853372 1,2,8-Trihydroxybenzo[7]annulen-9-one

1,2,8-Trihydroxybenzo[7]annulen-9-one

Cat. No.: B13853372
M. Wt: 204.18 g/mol
InChI Key: OLSYHLURTGEIBH-UHFFFAOYSA-N
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Description

1,2,8-Trihydroxybenzo[7]annulen-9-one (CAS 947-60-4) is a high-purity chemical compound supplied for advanced research applications. With the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol, this benzo[7]annulene derivative is characterized by its distinct hydroxy-substituted ring structure . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Specifications: • CAS Number: 947-60-4 • Molecular Formula: C11H8O4 • Molecular Weight: 204.18 g/mol • Storage: Store at 2-8°C Scientific investigations into hydroxy-substituted benzo[7]annulene ring systems have revealed their significant potential in neuroscience research. These compounds have been explored as ligands for the GluN2B subunit of the NMDA receptor, acting as negative allosteric modulators . The specific positioning of hydroxy moieties on the benzo[7]annulene scaffold is critical, as studies show that a hydroxy group at the 5-position can be essential for high binding affinity and cytoprotective activity, while substitution at other positions can be detrimental to receptor interaction . This makes this compound a valuable scaffold for structure-activity relationship (SAR) studies in the development of novel neuroprotective agents . Researchers can utilize this compound in the design, synthesis, and biological evaluation of new chemical entities targeting ion channel inhibition.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

3,4,6-trihydroxybenzo[7]annulen-5-one

InChI

InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14)

InChI Key

OLSYHLURTGEIBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)O)C(=O)C(=C1)O

Origin of Product

United States

Preparation Methods

Classical Synthesis via Cyclization of Hydroxybenzophenones

One of the earliest and most established methods for synthesizing hydroxyxanthones and related hydroxybenzoannulenones involves the cyclization of hydroxybenzophenones derived from hydroxybenzoic acids and phenols. This method is rooted in the classical work of Grover, Shah, and Shah (1950s), where a mixture of an o-hydroxybenzoic acid, a phenol, fused zinc chloride, and phosphorus oxychloride is heated to induce cyclization forming the xanthone or benzoannulenone core.

  • Reaction Conditions:

    • Reactants: o-Hydroxybenzoic acid + phenol
    • Catalysts: Fused zinc chloride and phosphorus oxychloride
    • Temperature: Heated on a water bath for 1.5–2 hours
    • Work-up: Cooling, pouring into ice water, filtration, washing with sodium hydrogen carbonate and water, drying, and crystallization from suitable solvents
  • Mechanism:

    • Formation of 2,6-dihydroxybenzophenone intermediate
    • Intramolecular cyclization to the xanthone or benzoannulenone ring system
    • The reaction may proceed via electrophilic aromatic substitution facilitated by zinc chloride and phosphorus oxychloride
  • Yields and Observations:

    • Yields vary depending on the starting materials and conditions; some hydroxyxanthones are obtained in nearly quantitative yields when conducted in sealed tubes or autoclaves at 180–220°C
    • Side reactions such as decarboxylation and autocondensation may occur under harsh conditions, reducing yield and purity
  • Example:

    • When the acid component is 2,6-dihydroxybenzoic acid (e.g., γ-resorcylic acid) and the phenol is phloroglucinol, the intermediate 2,6-dihydroxybenzophenone cyclizes instantaneously to form the hydroxyxanthone or benzoannulenone structure, which cannot be isolated separately.

Oximation and Cyclization Route

An alternative approach involves the oximation of tetrahydroxybenzophenones to form hydroxyxanthone oximes, which can undergo cyclization simultaneously.

  • Procedure:

    • React 2,2',4,4'-tetrahydroxybenzophenone with hydroxylamine hydrochloride in aqueous alcohol with sodium acetate
    • Reflux for extended periods (e.g., 10 hours)
    • Upon cooling, the hydroxyxanthone oxime precipitates and can be isolated
  • Limitations:

    • The oxime intermediate cannot be hydrolyzed back to the dihydroxyxanthone, indicating the cyclization is irreversible under these conditions.

Modern Catalytic and Microwave-Assisted Syntheses

Recent advancements in synthesis have utilized microwave irradiation and catalytic methods for related acridine and benzoannulenone derivatives, which may be adapted for 1,2,8-trihydroxybenzoannulen-9-one.

  • Microwave-Assisted Cyclocondensation:

    • Aromatic acids and amines are reacted under microwave conditions with catalysts such as barium chloride
    • Reaction times are drastically reduced (10–15 minutes)
    • The method offers clean, inexpensive protocols with good yields
  • Catalysts and Conditions:

    • Barium chloride as reusable catalyst
    • Microwave irradiation for rapid heating
    • Monitoring by thin-layer chromatography (TLC)
    • Recrystallization from absolute alcohol for purification
  • Applications:

    • Although primarily reported for aryl-acridines, similar microwave-assisted cyclizations can be envisaged for benzoannulenone derivatives, potentially improving efficiency and yield.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield Range Remarks
Classical Cyclization o-Hydroxybenzoic acid + phenol Fused zinc chloride, POCl3 80–220°C, 1.5–2 h Moderate to High Possible side reactions, requires careful control
Oximation and Cyclization Tetrahydroxybenzophenone Hydroxylamine hydrochloride, NaOAc Reflux ~10 h Moderate Irreversible oxime formation
Microwave-Assisted Cyclocondensation Aromatic acid + diphenyl amine Barium chloride Microwave, 10–15 min Good (up to ~82%) Rapid, clean, inexpensive; demonstrated for related acridines
Multi-Component Reactions Cyclohexane-1,3-dione + aldehydes/amines CuI, Cs2CO3, DMAP, ionic liquids 80–120°C, 1.5–18 h Moderate to Good Versatile, applicable to oxygenated polycycles

Research Findings and Professional Insights

  • The classical zinc chloride/phosphorus oxychloride method remains a cornerstone for synthesizing hydroxybenzoannulenones but requires optimization to minimize side reactions and improve yields.
  • Oximation routes provide an interesting alternative but are limited by the stability and reversibility of intermediates.
  • Microwave-assisted methods represent a modern, efficient approach with significant time savings and potential scalability, though direct application to 1,2,8-trihydroxybenzoannulen-9-one requires experimental validation.
  • Multi-component reactions involving cyclohexane-1,3-dione derivatives offer promising synthetic versatility and could be adapted for synthesizing complex hydroxybenzoannulenone frameworks.
  • Purification often involves crystallization or chromatography, with characterization confirmed by melting points, NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Trihydroxybenzo7annulen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1,2,8-Trihydroxybenzo7annulen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,8-Trihydroxybenzo7annulen-9-one involves its interaction with specific molecular targets. For instance, it inhibits the TLR1/TLR2 complex, which plays a role in the immune response. This inhibition can modulate the inflammatory response, making it a potential therapeutic agent .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
1,2,8-Trihydroxybenzo[7]annulen-9-one Benzo[7]annulen-9-one -OH (1,2,8), -C=O (9) ~242.22* Hydroxyl, Ketone
1,4-Diphenyl-9H-tribenzo[a,c,e][7]annulen-9-one Tribenzo[7]annulen-9-one -Ph (1,4), -C=O (9) 409.16 Phenyl, Ketone
(7S,8R,9S,10R)-7,8,9-Trihydroxybenzo[a]pyrene Benzo[a]pyrene -OH (7,8,9), epoxide (10) ~318.33 Hydroxyl, Epoxide

*Calculated based on formula C₁₃H₁₀O₄.

Key Observations :

  • The target compound’s hydroxyl groups contrast with the phenyl substituents in 1,4-diphenyl-tribenzo[7]annulen-9-one, which increase hydrophobicity .

Spectroscopic and Physicochemical Properties

Table 2: NMR and MS Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed)
1,4-Diphenyl-tribenzo[7]annulen-9-one 7.59–7.49 (m, 4H), 7.19 (q, 11H) 199.7 (C=O), 128.0–145.7 (aromatic) 409.1593 ([M+H]⁺)
This compound* Expected downfield shifts for -OH (δ 5–9) ~190–200 (C=O), 100–150 (aromatic) ~243 ([M+H]⁺)

*Predicted based on structural analogs.

Key Observations :

  • Hydroxyl groups in the target compound would likely cause downfield ¹H NMR shifts due to hydrogen bonding, absent in phenyl-substituted analogs .
  • The ketone at position 9 in both annulenones results in similar ¹³C NMR signals (~199–200 ppm) .

Q & A

Q. What are the recommended synthetic routes for 1,2,8-trihydroxybenzo[7]annulen-9-one?

Answer: Palladium-catalyzed asymmetric carbene coupling is a validated method for synthesizing benzo[7]annulenones. For structurally related compounds like 1,4-diphenyl-9H-tribenzo[a,c,e][7]annulen-9-one, this method achieved 56% yield and 85% enantiomeric excess (ee) . Key considerations:

  • Catalyst: Palladium complexes with chiral ligands (e.g., BINOL-derived phosphines)
  • Reaction Conditions: 80–100°C under inert atmosphere (N₂/Ar)
  • Substrate Scope: Electron-deficient aryl halides enhance reactivity
MethodCatalystYield (%)ee (%)Reference
Asymmetric carbene couplingPd/chiral ligand5685

Note: Hydroxy group introduction may require protection strategies (e.g., silyl ethers) to prevent oxidation.

Q. What spectroscopic techniques are effective for characterizing benzo[7]annulenone derivatives?

Answer: Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, 1,4-diphenyltribenzo[7]annulenone exhibits:

  • ¹H NMR: δ 7.59–7.49 (m, 4H, aromatic), 6.95 (dt, J = 15.1, 7.7 Hz, 5H)
  • ¹³C NMR: δ 199.7 (ketone carbonyl)
  • HRMS: Achieve <5 ppm mass accuracy (e.g., [M+H]⁺ observed: 409.1593 vs. calculated: 409.1587)
NucleusChemical Shift (δ)MultiplicityAssignmentReference
¹H7.59–7.49multipletAromatic protons
¹³C199.7-Ketone carbonyl

Q. What safety protocols should be followed when handling benzo[7]annulenone derivatives?

Answer: Adhere to OSHA guidelines and ethical standards:

  • PPE: Nitrile gloves, splash goggles, lab coats
  • Ventilation: Conduct reactions in fume hoods
  • Prohibitions: No human/animal administration (FDA non-approved status)
  • Waste Disposal: Use halogen-resistant containers for halogenated derivatives
Hazard CategoryPrecautionary MeasureRegulatory Reference
HealthPPE requirement Level B

Advanced Research Questions

Q. How do substituent positions influence the electronic properties of benzo[7]annulenones?

Answer: Substituent placement alters conjugation and ring strain. For 1,4-diphenyl derivatives:

  • Inversion Barrier: Increased by 15–20 kJ/mol compared to monosubstituted analogs
  • Methodologies:
    • DFT Calculations: B3LYP/6-311+G(d,p) to predict electronic effects
    • Variable-Temperature NMR: Study dynamic behavior (e.g., coalescence temperatures)
    • Hammett Analysis: Correlate substituent σ values with spectral shifts
Substituent PositionΔG‡ (kJ/mol)Methodologies UsedReference
1,4-diphenyl+18.2VT-NMR, DFT

Q. Can benzo[7]annulenones be functionalized for material science applications?

Answer: Halogenated derivatives (e.g., bromo/fluoro) show promise in organic electronics:

  • Synthetic Strategy:
    • Halogenation via NBS or Selectfluor®
    • Cross-coupling (Suzuki, Buchwald-Hartwig) for π-extended systems
  • Performance Metrics: Charge carrier mobilities >0.1 cm²/V·s in OFETs
Functional GroupApplicationPerformance MetricReference
Bromo-fluoroOrganic electronicsMobility: 0.12 cm²/V·s

Q. How should researchers address contradictions in spectral data of synthetic benzo[7]annulenones?

Answer: Implement tiered validation:

HRMS: Confirm molecular formula (Δ < 3 ppm)

NMR Cross-Validation: Compare experimental vs. computed shifts (CP3 parameter < 5%)

2D NMR (COSY/HSQC/HMBC): Verify connectivity

X-ray Crystallography: Resolve absolute configuration

Example: Discrepancies in ¹³C NMR carbonyl signals (±2 ppm) may indicate keto-enol tautomerism, requiring pH-controlled measurements .

Q. What methodologies ensure purity assessment during benzo[7]annulenone synthesis?

Answer: Orthogonal analytical approaches:

HPLC-UV/ELSD: C18 columns, ≥95% purity threshold

Combustion Analysis: C/H/O within ±0.4% of theoretical

Chiral HPLC: Daicel Chiralpak® columns for ee determination

TechniqueParameter MeasuredThresholdReference
HPLC-UVPurity≥95%
Chiral HPLCEnantiomeric excess≥85% ee

Q. Methodological Notes

  • Data Cross-Referencing: Compare results with structurally similar compounds (e.g., 8,9-dihydro-5H-benzo[7]annulen-7(6H)-one, CAS 37949-03-4) to identify anomalies .
  • Safety Compliance: Strictly follow protocols for halogenated analogs (e.g., 1,3,5-trichlorobenzene handling guidelines) .

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